Pentyl methanesulfonate

Description

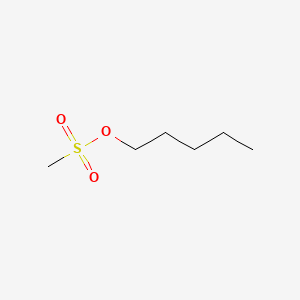

Pentyl methanesulfonate (CAS: Not explicitly provided in evidence) is an alkyl methanesulfonate ester characterized by a pentyl group attached to a methanesulfonate moiety. Alkyl sulfonates like this compound are typically used in organic synthesis as alkylating agents, modifying biomolecules or polymers. Their reactivity and toxicity are influenced by the alkyl chain length and substituents .

Properties

IUPAC Name |

pentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQUFIUZBLOTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989833 | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-16-4, 6968-20-3 | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, pentyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonic acids, C8-alkane hydroxy and C8-alkene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of n-Pentyl Alcohol

Reaction Scheme :

$$ \text{n-Pentyl alcohol} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Base}} \text{Pentyl methanesulfonate} + \text{HCl} $$

Procedure ():

- Reagents : n-Pentyl alcohol (≥98%), methanesulfonyl chloride (20% molar excess), pyridine (base), methylene chloride (solvent).

- Conditions :

- Cool reactants to 0°C.

- Add methanesulfonyl chloride dropwise to the alcohol-pyridine mixture over 30 minutes.

- Stir for 2 hours post-addition.

- Workup :

- Extract with ice water to remove excess acid.

- Dry organic layer (Na₂SO₄) and concentrate via rotary evaporation.

- Yield : ~85–90% (reported for analogous n-alkyl methanesulfonates).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → Room temperature |

| Reaction Time | 2.5 hours |

| Solvent | Methylene chloride |

| Base | Pyridine |

Stepwise Synthesis via Thiol Intermediates

Procedure ():

This method involves synthesizing 5-(n-alkylsulfonyl)this compound derivatives, adaptable for pentyl chains:

-

- React n-octanethiol (or pentanethiol) with 5-bromopentanol under basic conditions (NaOEt/EtOH).

- Stir overnight, extract with dichloromethane, and purify.

-

- Treat thioether with meta-chloroperoxybenzoic acid (m-CPBA) in chloroform.

- Wash with NaOH to remove byproducts.

-

- React sulfonated alcohol with methanesulfonyl chloride in dichloromethane using triethylamine.

- Stir overnight, wash with HCl/NaHCO₃, and purify via column chromatography.

Yield : 46–87% (dependent on alkyl chain length).

- Excess triethylamine (1.3 eq) improves conversion.

- Low-temperature sulfonylation minimizes side reactions.

Metallation-Alkylation Approach

Procedure ():

While demonstrated for neopentyl derivatives, this method is applicable to pentyl systems:

-

- Suspend potassium hydride (KH) in tetrahydrofuran (THF).

- Add neopentyl ethanesulfonate and stir for 48 hours.

-

- Introduce methyl iodide (2 eq) and stir for 24 hours.

- Quench with water, extract with chloroform, and distill under vacuum.

Yield : 38–46% (neopentyl analog).

- Requires anhydrous conditions.

- Longer reaction times (72+ hours).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Sulfonylation | Rapid, high yield | Requires strict temperature control | 85–90% |

| Stepwise Synthesis | High purity via chromatography | Multi-step, time-intensive | 46–87% |

| Metallation-Alkylation | Applicable to branched chains | Low yield, complex setup | 38–46% |

Critical Reaction Parameters

- Base Selection : Pyridine or triethylamine neutralizes HCl, driving the reaction forward.

- Solvent Choice : Methylene chloride and THF are optimal for polar intermediates.

- Purification : Column chromatography (SiO₂, chloroform) or distillation ensures product purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The methanesulfonate group undergoes substitution with nucleophiles (e.g., amines, thiols, alkyl halides) under basic conditions. For example:

-

Reaction with benzyl chloride : Neopentyl methanesulfonate reacts with potassium hydride (K+H⁻) in THF, followed by benzyl chloride, yielding alkylated products with 38% yield .

-

Reaction with methyl iodide : Similar conditions produce alkylated derivatives (46.2% yield) .

α-Metallation

This compound can undergo α-deprotonation to form a carbanion intermediate, which reacts with electrophiles:

-

Deprotonation : Potassium hydride in THF generates a carbanion, enabling subsequent alkylation or acylation .

-

Electrophilic trapping : Reaction with benzyl chloride or methyl iodide replaces the methanesulfonate group .

Hydrolysis

While not explicitly detailed in the sources, ester hydrolysis of methanesulfonates typically yields methanesulfonic acid and pentanol under acidic or basic conditions, consistent with general ester chemistry.

Substitution Mechanism

The methanesulfonate group’s good leaving ability facilitates SN2 mechanisms, particularly in polar aprotic solvents (e.g., DMF, THF). For larger alkyl groups (e.g., pentyl), steric hindrance may favor SN1 pathways, though this is less common.

α-Metallation Pathway

Deprotonation occurs at the α-carbon (adjacent to the sulfonate group), forming a resonance-stabilized carbanion. This intermediate reacts with electrophiles, such as alkyl halides, to form alkylated products .

DNA Alkylation

This compound acts as an alkylating agent, transferring its pentyl group to DNA bases. This induces mutations:

-

NG mutants : Result from point mutations repaired by base excision repair (BER) .

-

SG mutants : Formed by bulky adducts (e.g., pentyl groups) causing helical DNA distortion, repaired by nucleotide excision repair (NER) .

Table 1: Substitution Reactions

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Benzyl chloride | THF | Room temp | 38% | Benzylated derivative |

| Methyl iodide | THF | Room temp | 46.2% | Alkylated derivative |

Table 2: α-Metallation Conditions

| Step | Reagent | Solvent | Time | Outcome |

|---|---|---|---|---|

| Deprotonation | Potassium hydride | THF | 5.5 h | Carbanion formation |

| Electrophile addition | Benzyl chloride | THF | 12 h | Alkylation |

Research Findings

-

Biological activity : this compound induces both NG and SG mutants in DNA, with ≥4-carbon alkyl groups causing helical distortion and NER-mediated repair .

-

Reactivity : The methanesulfonate group’s leaving ability enables efficient substitutions, as demonstrated by neopentyl analogs .

-

Synthesis : Prepared via esterification of pentanol with methanesulfonic acid, using pyridine as a base.

Scientific Research Applications

Applications in Organic Synthesis

Pentyl methanesulfonate serves as an important intermediate in the synthesis of various organic compounds, particularly sulfonate esters. Its role as a leaving group in nucleophilic substitution reactions enhances its utility in the following areas:

- Preparation of Sulfonate Esters : this compound is commonly used to prepare other sulfonate esters, which are crucial in pharmaceutical chemistry.

- Reagent in Organic Reactions : It acts as a reagent in various organic reactions, facilitating the formation of complex molecules.

Biological Applications

In biological research, this compound has several notable applications:

- Modification of Biomolecules : It is used to modify peptides and proteins, enhancing their stability and activity. The methanesulfonate group acts as an electrophile that readily reacts with nucleophilic amine groups on biomolecules.

- Biochemical Assays : this compound can serve as a reagent in biochemical assays, contributing to the study of enzyme activities and interactions.

Industrial Uses

In industrial settings, this compound is employed for producing specialty chemicals and materials:

- Manufacture of Polymers : It is utilized in the production of various polymers due to its ability to act as a modifying agent.

- Surfactants Production : The compound is also involved in synthesizing surfactants, which are essential in detergents and emulsifiers.

Case Study 1: Peptide Stability Enhancement

A study demonstrated that peptides modified with this compound exhibited increased stability against enzymatic degradation compared to unmodified counterparts. This enhancement was attributed to the protective nature of the methanesulfonate group, which shielded sensitive amino acids from hydrolysis.

Case Study 2: Synthesis of Therapeutic Peptides

Research indicated that this compound facilitated the synthesis of therapeutic peptides targeting specific diseases. The modified peptides showed improved bioavailability and efficacy in biological assays, underscoring the compound's role in advancing drug development.

Mechanism of Action

The mechanism of action of pentyl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group due to its ability to stabilize the negative charge formed during the transition state of the reaction. This stabilization facilitates the departure of the leaving group and the subsequent attack of the nucleophile.

Comparison with Similar Compounds

Comparison with Pentyl Methanesulfonate :

- Chain Length Effects : The pentyl chain in this compound likely reduces volatility compared to EMS, altering absorption pathways.

- Reactivity : Longer alkyl chains may decrease alkylation efficiency due to steric hindrance, though this requires experimental validation.

- Applications : EMS is used in biochemical research for mutagenesis; this compound may find niche roles in polymer chemistry or specialty synthesis.

Pentyl Acetate

Comparison with this compound :

- Functional Group Differences : The acetate ester group in pentyl acetate confers lower reactivity compared to the sulfonate group in this compound.

- Applications : Pentyl acetate is a solvent, whereas this compound is more likely to act as a reactive intermediate or alkylating agent.

- Hazard Profile : Sulfonates like this compound are expected to exhibit higher toxicity, akin to EMS .

(3-Methylphenyl) Methanesulfonate

Key Properties :

- Structure : Aryl methanesulfonate with a 3-methylphenyl group.

- Reactivity : Aryl sulfonates are typically more stable than alkyl sulfonates due to resonance stabilization of the sulfonate group.

- Applications : Used in pharmaceuticals or agrochemicals as stable sulfonating agents.

Comparison with this compound :

- Solubility : Likely lower water solubility compared to alkyl sulfonates due to the hydrophobic aryl group.

Comparative Data Table

*Data for this compound inferred from structural analogs.

Biological Activity

Pentyl methanesulfonate (PeMS) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is an alkylating agent characterized by the presence of a pentyl group attached to a methanesulfonate moiety. The general structure can be represented as follows:

This compound is typically a colorless to pale yellow liquid, soluble in polar solvents such as water and alcohols. Its reactivity stems from the methanesulfonate group, which can participate in nucleophilic substitution reactions, making it useful in organic synthesis and medicinal chemistry.

Biological Activity

This compound exhibits various biological activities, primarily due to its ability to alkylate nucleophilic sites in biomolecules. This section summarizes key findings from recent studies on its biological effects.

1. Alkylation Mechanism

The primary mechanism of action for PeMS involves the alkylation of DNA, leading to potential mutagenic effects. Similar compounds, such as methyl methanesulfonate (MMS), have been shown to methylate DNA bases, predominantly targeting N7-deoxyguanosine and N3-deoxyadenosine. This action can result in DNA damage and has implications for carcinogenicity .

2. Cellular Effects

Research indicates that PeMS may induce cytotoxic effects in various cell lines. For instance, studies have demonstrated that exposure to PeMS leads to increased rates of apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| DNA Alkylation | Induces mutations via alkylation of DNA | |

| Cytotoxicity | Increased apoptosis in cancer cell lines | |

| Neurotoxicity | Potential interaction with neurotransmitter systems |

3. Pharmacological Applications

This compound is being investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical agents targeting neurological disorders. Its structural characteristics may allow it to interact with neurotransmitter systems, influencing pathways associated with mood regulation and pain perception.

Case Studies

Several case studies have highlighted the biological activity of PeMS:

- Study on Cancer Cell Lines : A study investigating the effects of PeMS on neuroblastoma cells found that treatment led to significant reductions in cell viability and increased markers of apoptosis. The study utilized both MTS assays and real-time cell proliferation monitoring techniques .

- Neurotransmitter Interaction Study : Another study focused on the interaction of PeMS with noradrenaline uptake in neuroblastoma cells. Results indicated that PeMS might affect neurotransmitter dynamics, further supporting its potential therapeutic applications .

Q & A

Q. Table 1. Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| GC-MS | Purity assessment | Retention time, mass fragments |

| HPLC | Degradation monitoring | Peak area, retention variance |

Q. Table 2. Reactivity Comparison of Alkyl Methanesulfonates

| Compound | Relative Reactivity (SN2) | Solvent Preference |

|---|---|---|

| Methyl | High | Polar aprotic (e.g., DMF) |

| Ethyl | Moderate | Dichloromethane |

| Pentyl | Low | Toluene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.